2,2,4,7-Tetramethyl-6-(2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a tetrahydroquinoline core with a triazolopyrimidine moiety, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce a variety of functionalized tetrahydroquinoline compounds.
Scientific Research Applications
2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: It can be used in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Uniqueness
What sets 2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE apart is its unique combination of a tetrahydroquinoline core with a triazolopyrimidine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H25N5 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-6-(2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C24H25N5/c1-15-12-20-18(16(2)14-24(3,4)27-20)13-19(15)21-10-11-25-23-26-22(28-29(21)23)17-8-6-5-7-9-17/h5-13,16,27H,14H2,1-4H3 |
InChI Key |
UKRPFMQARPRWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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